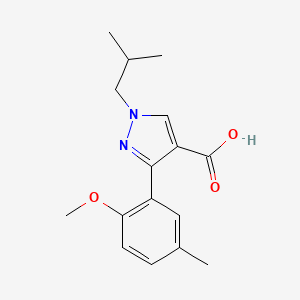

3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-10(2)8-18-9-13(16(19)20)15(17-18)12-7-11(3)5-6-14(12)21-4/h5-7,9-10H,8H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVYWDJCUUUZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=NN(C=C2C(=O)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the desired functional groups.

Substitution Reactions: The methoxy-methylphenyl and methylpropyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The aromatic ring and the pyrazole ring can undergo substitution reactions to introduce new substituents.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, and strong acids or bases.

Hydrolysis Conditions: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential bioactivity, particularly as an anti-inflammatory or analgesic agent. Pyrazole derivatives are known for their therapeutic properties, including:

- Anti-inflammatory Activity: Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies on similar compounds have shown promising results in reducing inflammation in animal models .

- Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics or antifungal agents .

Agriculture

In agricultural research, there is potential for this compound to be investigated as a pesticide or herbicide. Pyrazole derivatives have been explored for their ability to act as:

- Herbicides: Some pyrazole compounds have shown effectiveness in controlling weed growth without harming crops. This application could lead to more sustainable farming practices by reducing the need for harmful chemicals .

- Insecticides: Research into similar compounds has indicated potential efficacy against certain insect pests, making them candidates for environmentally friendly pest control solutions .

Materials Science

The unique chemical structure of 3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid may allow it to be used in the development of new materials:

- Polymer Chemistry: The compound could serve as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity .

- Nanotechnology: Its potential applications in nanotechnology include the creation of nanocomposites that incorporate this compound for improved material performance .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives demonstrated that modifications to the pyrazole ring could enhance anti-inflammatory properties. The specific derivative resembling this compound showed significant inhibition of COX enzymes in vitro, suggesting that further research could lead to effective anti-inflammatory drugs .

Case Study 2: Agricultural Applications

Research published in an agricultural journal highlighted the effectiveness of a related pyrazole compound as an herbicide. Field trials indicated that it could reduce weed populations significantly while maintaining crop yield, suggesting that compounds like this compound could be developed into commercial herbicides .

Mechanism of Action

The mechanism of action of 3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-Carboxylic Acid Derivatives

Structural and Functional Differences

The table below compares the target compound with structurally related pyrazole derivatives from the provided evidence:

Key Observations

Steric and Electronic Effects

- The target compound ’s 2-methylpropyl group at position 1 introduces greater steric hindrance compared to the phenyl group in ’s compound. This may reduce metabolic degradation but limit membrane permeability .

- The 3-position substituent in the target compound (2-methoxy-5-methylphenyl) provides electron-donating effects, contrasting with the electron-withdrawing ketone in ’s 2-oxopropyl group. This difference could influence electronic distribution and binding to biological targets .

Solubility and Reactivity

- The sulfonamide group in compound 77k () enhances water solubility compared to the methoxy group in the target compound, which is more lipophilic.

- The carboxylic acid at position 4 is a common feature across all compounds, suggesting its critical role in hydrogen bonding or ionic interactions (e.g., with enzymes or receptors) .

Biological Activity

3-(2-Methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 1152578-50-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₀N₂O₃

- Molecular Weight : 288.34 g/mol

- Structure : The compound features a pyrazole ring substituted with a methoxy group and a carboxylic acid, which may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1152578-50-1 |

| Molecular Weight | 288.34 g/mol |

| Molecular Formula | C₁₆H₂₀N₂O₃ |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole-based compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- The compound may act by inhibiting specific signaling pathways involved in cancer cell proliferation and survival.

- It has been suggested that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

-

Case Studies :

- A study demonstrated that similar pyrazole compounds inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .

- Another investigation reported that pyrazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

-

In Vivo Studies :

- Animal models have shown that pyrazole derivatives can reduce inflammation markers in conditions such as arthritis and colitis.

- The anti-inflammatory action is thought to be mediated through the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.

- Research Findings :

Antioxidant Activity

The antioxidant properties of this compound have been investigated due to the role of oxidative stress in various diseases:

- Mechanism :

- Pyrazole derivatives can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

- Findings :

Q & A

Q. What are the common synthetic routes for preparing this pyrazole-4-carboxylic acid derivative?

Q. How can computational chemistry predict reactivity or stability of this compound?

Density Functional Theory (DFT) calculations model:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions. Studies on analogous pyrazole-4-carboxylic acids show strong correlation between experimental and theoretical vibrational spectra (RMSD <10 cm) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validate : Combine H NMR, C NMR, and X-ray data to confirm substituent positions.

- Dynamic NMR : Resolve rotational barriers in flexible groups (e.g., 2-methylpropyl chain) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula when isotopic patterns conflict with NMR .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Use p-toluenesulfonic acid (PTSA) to accelerate cyclocondensation.

- Solvent Optimization : Ethanol/glacial acetic acid (3:1 v/v) improves phenylhydrazine solubility .

- Temperature Control : Maintain reflux at 80–90°C to minimize by-products like hydrazone derivatives .

Q. How to design stability studies under varying pH and temperature?

- Forced Degradation : Expose the compound to:

- Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 40°C for 24 hours.

- UV light (254 nm) to detect photolytic decomposition.

Q. How to assess purity without commercial analytical standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.